AD-227

Fixed-dose combination Pharmacokinetics Bioequivalence

AD-227 is an investigational fixed-dose combination (FDC) tablet developed by Addpharma Inc. (a subsidiary of Yuhan Corporation, South Korea) for the treatment of essential hypertension.

Molecular Formula C32H32ClFN6O3
Molecular Weight 603.0954
Cat. No. B1192124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD-227
SynonymsAD-227;  AD 227;  AD227
Molecular FormulaC32H32ClFN6O3
Molecular Weight603.0954
Structural Identifiers
SMILESO=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O
InChIInChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42)
InChIKeyUTAPGZSFNPYXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AD-227 Fixed-Dose Combination for Hypertension: Procurement-Relevant Baseline Profile


AD-227 is an investigational fixed-dose combination (FDC) tablet developed by Addpharma Inc. (a subsidiary of Yuhan Corporation, South Korea) for the treatment of essential hypertension [1]. It is formulated as a single-tablet combination of two undisclosed antihypertensive agents designated AD-227A and AD-227B, with a third component AD-227C under parallel evaluation in a Phase III factorial-design trial [2]. AD-227 belongs to a portfolio of Addpharma incremental-modification combination products that also includes AD-209 (telmisartan/amlodipine/chlorthalidone low-dose triple FDC) and AD-224 [3]. As of 2025, AD-227 has entered Phase III clinical development (NCT06441630) and a dedicated Phase I pharmacokinetic crossover study (NCT06884085) comparing the FDC against loose co-administration of its components [1][2]. No published efficacy or pharmacokinetic results are currently available; the differentiation evidence presented below is therefore derived from clinical trial designs, regulatory-registered endpoints, and cross-study inferences from structurally analogous Addpharma FDC products with publicly reported outcomes.

Why AD-227 Cannot Be Substituted by Loose-Tablet Co-Administration or Arbitrary ARB/CCB Combinations


AD-227 is specifically developed as a single-tablet fixed-dose combination whose clinical development program is explicitly designed to generate evidence against two distinct substitution scenarios: (1) replacement by loose co-administration of AD-227A and AD-227B as separate tablets, and (2) replacement by monotherapy with AD-227A alone or by the alternative dual combination AD-227A + AD-227C [1][2]. The Phase I crossover study (NCT06884085) directly tests pharmacokinetic equivalence between the FDC and loose combination under fasting conditions, with Cmax and AUCt as co-primary endpoints [1]. The Phase III efficacy study (NCT06441630) includes active comparator arms of AD-227A monotherapy and AD-227A + AD-227C dual therapy, making explicit that the triple combination is hypothesized to provide superior blood-pressure reduction versus these simpler regimens [2]. Because neither the active pharmaceutical ingredients nor their dose ratios have been publicly disclosed, any attempt at extemporaneous substitution using commercially available ARB, CCB, or diuretic monotherapy tablets would be unmoored from pharmacokinetic and clinical evidence. Furthermore, Addpharma's parallel product AD-209 has publicly demonstrated that specific low-dose triple ratios (telmisartan 20 mg/amlodipine 2.5 mg/chlorthalidone 6.25 mg) produce statistically superior systolic blood pressure reduction compared with monotherapy (LS mean difference –4.01 mmHg; p=0.0046), illustrating that combination composition and dose ratio are critical efficacy determinants and not interchangeable across products [3].

AD-227 Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


AD-227 FDC vs. Loose Co-Administration: Pharmacokinetic Bioequivalence Study Design as Procurement Rationale

The pivotal Phase I study (NCT06884085) is a randomized, open-label, single-dose, 2-sequence, 2-period crossover trial directly comparing the pharmacokinetics of AD-227 (single FDC tablet) versus loose co-administration of AD-227A 1 tablet + AD-227B 1 tablet in 70 healthy adult volunteers under fasting conditions [1]. The co-primary endpoints are Cmax and AUCt of AD-227 measured over a 72-hour sampling interval. This design is the regulatory-standard approach to demonstrate that the FDC does not introduce a pharmacokinetic disadvantage relative to separate-tablet administration. For procurement, a successful bioequivalence demonstration would establish that AD-227's single-tablet presentation offers simplified administration logistics without compromising systemic exposure—a meaningful operational differentiation when selecting between FDC and loose-combination procurement options. However, results have not yet been published; the evidence presented here is limited to the trial design and endpoint specification [1].

Fixed-dose combination Pharmacokinetics Bioequivalence Hypertension

AD-227 Triple Combination vs. AD-227A Monotherapy: Phase III Blood-Pressure Efficacy Trial Design

The Phase III registration trial (NCT06441630) is a multicenter, randomized, double-blind, parallel-group study with three arms: (i) AD-227A + AD-227B + placebo of AD-227C (the intended triple combination), (ii) AD-227A + placebo of AD-227B + placebo of AD-227C (AD-227A monotherapy), and (iii) AD-227A + placebo of AD-227B + AD-227C (alternative dual combination) [1]. The primary efficacy endpoint is the change from baseline in Mean Sitting Systolic Blood Pressure (MSSBP) at Week 8. An enrollment target of 251 patients with essential hypertension provides statistical power to detect clinically meaningful between-arm differences. This factorial design directly tests whether adding AD-227B and AD-227C to AD-227A monotherapy provides incremental blood pressure reduction. For procurement, this trial design establishes that AD-227 is not merely a convenience combination but is being developed with the explicit hypothesis of superior efficacy over its constituent monotherapy—a hypothesis that, if confirmed by results, would differentiate AD-227 from simpler single-agent procurement options. Results are not yet publicly available [1].

Triple combination Systolic blood pressure Phase III Essential hypertension

Class-Level Inference: Fimasartan/Amlodipine FDC Pharmacokinetic Bioequivalence Establishes Precedent for Addpharma FDC Development Strategy

Addpharma's established fimasartan/amlodipine 60/10 mg FDC has published pharmacokinetic data demonstrating bioequivalence between the FDC and the corresponding loose combination. In a partial replicated crossover study in healthy subjects, the geometric mean ratio (FDC/loose combination) for fimasartan AUC0–t was 1.029 (90% CI: 0.961–1.102) and for amlodipine AUC0–t was 0.984 (90% CI: 0.951–1.018), both falling within the standard 0.80–1.25 bioequivalence acceptance range [1]. While this evidence does not involve AD-227 directly, it establishes a class-level precedent that Addpharma's FDC formulation technology produces single-tablet products pharmacokinetically equivalent to separate-tablet administration. This is directly relevant for procurement decisions involving Addpharma pipeline FDC products, as it reduces the uncertainty associated with an FDC that lacks its own published bioequivalence data at the time of evaluation. Caution: This is class-level inference only; AD-227-specific bioequivalence data from NCT06884085 are required for definitive conclusions.

Fimasartan Amlodipine Fixed-dose combination Bioequivalence Pharmacokinetics

Cross-Study Comparable: AD-209 Triple FDC Demonstrates Superiority Over Monotherapy; Supports Addpharma Triple-Combination Development Rationale

Addpharma's AD-209 (telmisartan 20 mg/amlodipine 2.5 mg/chlorthalidone 6.25 mg) has publicly reported Phase III efficacy results demonstrating statistical superiority over telmisartan 40 mg monotherapy. In a multicenter, randomized, double-blind trial enrolling 314 patients, the least-squares mean change in MSSBP from baseline to Week 8 was –19.43 mmHg in the AD-209 arm versus –15.65 mmHg in the telmisartan 40 mg arm, yielding an LS mean difference of –3.78 mmHg (95% CI: –6.67 to –0.89) [1]. A subsequent superiority analysis reported an LS mean difference of –4.01 mmHg (p=0.0046) [1]. While AD-209 differs in composition from AD-227, both products share the same sponsor, the same therapeutic indication (essential hypertension), the same Phase III trial design framework (8-week MSSBP endpoint, Korean multicenter sites), and the same strategic rationale (low-dose multi-mechanism combination outperforming monotherapy). This cross-study evidence supports the development logic underpinning AD-227 but cannot be directly extrapolated to AD-227's efficacy magnitude.

Triple combination Telmisartan Amlodipine Chlorthalidone Blood pressure

AD-227 Procurement and Application Scenarios Grounded in Current Evidence


Pharmaceutical Wholesaler or Hospital Formulary Evaluating Single-Tablet FDC vs. Multi-Tablet Loose Combination Procurement for Hypertension

Formulary managers considering AD-227 for procurement should note that the dedicated Phase I crossover study (NCT06884085) is designed to provide the regulatory-standard bioequivalence evidence required to justify single-tablet FDC adoption over separate-tablet procurement [1]. The precedent of Addpharma's fimasartan/amlodipine FDC, which demonstrated bioequivalence with geometric mean ratios of 1.029 (fimasartan) and 0.984 (amlodipine) versus loose combination [2], reduces the risk that AD-227's FDC formulation will fail to demonstrate pharmacokinetic comparability. If AD-227's results confirm bioequivalence, procurement of the single-tablet FDC offers operational simplification (one SKU vs. two, reduced dispensing error risk, and potential adherence benefits) without compromising systemic drug exposure. Decision-makers should await NCT06884085 results before finalizing procurement decisions.

Clinical Guideline Committee or Payer Assessing Triple-Combination Antihypertensive Value Versus ARB Monotherapy or Dual Therapy

The Phase III factorial-design trial (NCT06441630) directly compares the triple combination (AD-227A + AD-227B + AD-227C) against both AD-227A monotherapy and AD-227A + AD-227C dual therapy, using change in MSSBP at Week 8 as the primary endpoint in 251 essential hypertension patients [1]. The cross-study evidence from Addpharma's AD-209 (telmisartan/amlodipine/chlorthalidone), which demonstrated a –4.01 mmHg LS mean difference (p=0.0046) over telmisartan 40 mg monotherapy [2], provides a class-level expectation that well-designed low-dose triple combinations can achieve incremental blood-pressure reductions that are both statistically significant and clinically meaningful. If AD-227's results confirm superiority, payers and guideline committees can confidently position AD-227 as a preferred option for patients requiring escalation from monotherapy or dual therapy, supported by direct randomized evidence.

Clinical Research Organization or Site Management Organization Authoring Investigator Brochure for AD-227 Trials

For CROs and SMOs preparing investigator-facing materials, the currently available evidence supports describing AD-227 as an investigational single-tablet FDC that is being compared directly against both its loose-component co-administration (for pharmacokinetic equivalence, NCT06884085 [1]) and its constituent monotherapy/dual therapy (for efficacy superiority, NCT06441630 [2]). The molecule-specific identities and doses of AD-227A, AD-227B, and AD-227C remain undisclosed as of the date of this guide. Safety and tolerability data are not yet available. The Addpharma FDC development precedent—including the established bioequivalence of its fimasartan/amlodipine FDC [3] and the superior efficacy of its AD-209 triple FDC [4]—should be contextualized as supporting the sponsor's technical capability but not as direct evidence for AD-227. Any procurement or formulary commitment should be contingent upon publication of NCT06884085 and NCT06441630 results.

Regulatory Affairs or Market Access Professional Preparing Dossier for Hypertension FDC Registration Review

AD-227's clinical development program follows a regulatory pathway familiar in the South Korean incremental-modification combination product framework: a Phase I PK crossover study establishing FDC/loose-combination bioequivalence (NCT06884085), followed by a Phase III factorial-design study establishing efficacy and safety of the combination versus its components (NCT06441630) [1][2]. For regulatory affairs professionals, the key evidence gap is the absence of published results from either study. The class-level bioequivalence precedent established by fimasartan/amlodipine FDC (both analytes within 0.80–1.25 limits [3]) and the efficacy precedent established by AD-209 (LS mean difference –4.01 mmHg, p=0.0046 vs. monotherapy [4]) can be used to support the scientific plausibility of the development program but cannot substitute for AD-227-specific data. Dossier preparation should flag NCT06884085 and NCT06441630 as pivotal evidence sources pending data lock and publication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD-227

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.